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molecular formula C8H7N3O2 B8611856 3-azido-4-methylbenzoic acid

3-azido-4-methylbenzoic acid

Cat. No. B8611856
M. Wt: 177.16 g/mol
InChI Key: UUUDGRJAVUNXNV-UHFFFAOYSA-N
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Patent
US07166628B2

Procedure details

A mixture of 1.04 g (5.62 mmol) 3-nitro-4-fluoro benzoic acid and 105 mg of Pd/C in 10 mL of TFA was stirred for 12 h under an H2 atmosphere. The mixture was then filtered through celite and the filter cake was washed with 20 mL of TFA. The pale yellow solution was then stirred under N2 at 0° C. for 10 min and 405 mg (5.87 mmol) of NaNO2 was added in small portions over 15 min. After an additional 15 min, 400 mg (6.15 mmol) of NaN3 was then added carefully in portions. Gas evolved slowly, and after 1 h the mixture was poured over 20 mL of water and 50 mL of ice. After the ice had melted, the resulting precipitate was filtered and washed with water and hexanes, then dried under vacuum to provide 964 mg of Compound 7 as a white powder.
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mg
Type
catalyst
Reaction Step One
Name
Quantity
405 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1F)[C:7]([OH:9])=[O:8])([O-])=O.N([O-])=O.[Na+].[N-]=[N+:19]=[N-:20].[Na+].O.[C:23](O)(C(F)(F)F)=O>[Pd]>[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[CH3:23])[C:7]([OH:9])=[O:8])=[N+:19]=[N-:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1F
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
105 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
405 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 h under an H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with 20 mL of TFA
STIRRING
Type
STIRRING
Details
The pale yellow solution was then stirred under N2 at 0° C. for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After an additional 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 964 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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